Cas no 2171729-51-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a 2-methylcyclopentylmethylcarbamoyl group, offering steric and electronic modulation for tailored peptide design. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained hydrophobic motifs or enhancing conformational control in synthetic peptides. Its carboxylic acid functionality allows for further coupling reactions, facilitating backbone elongation or side-chain modifications. The product is suited for researchers requiring precise structural customization in peptide-based drug discovery or biomaterial development.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid structure
2171729-51-2 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid
CAS番号:2171729-51-2
MF:C26H30N2O5
メガワット:450.526807308197
CID:6040254
PubChem ID:165505262

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
    • 2171729-51-2
    • EN300-1491800
    • インチ: 1S/C26H30N2O5/c1-16-7-6-8-17(16)14-27-25(31)23(13-24(29)30)28-26(32)33-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-5,9-12,16-17,22-23H,6-8,13-15H2,1H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: AWJKDXWGMJZVRA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC1CCCC1C

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 105Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1491800-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
2171729-51-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1491800-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
2171729-51-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1491800-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
2171729-51-2
2500mg
$6602.0 2023-09-28
Enamine
EN300-1491800-5.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
2171729-51-2
5g
$9769.0 2023-06-05
Enamine
EN300-1491800-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
2171729-51-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1491800-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
2171729-51-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1491800-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
2171729-51-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1491800-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
2171729-51-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1491800-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
2171729-51-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1491800-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
2171729-51-2
0.25g
$3099.0 2023-06-05

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acidに関する追加情報

Comprehensive Overview of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid (CAS No. 2171729-51-2)

In the rapidly evolving field of organic chemistry and pharmaceutical research, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid (CAS No. 2171729-51-2) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure and multifunctional groups, plays a pivotal role in peptide synthesis and drug development. Researchers and industry professionals are increasingly focusing on its applications due to its unique properties, such as its ability to act as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group, a key component of this compound, is widely recognized for its stability and ease of deprotection under mild conditions, making it indispensable in modern peptide chemistry.

The compound's structure features a 2-methylcyclopentyl moiety, which contributes to its lipophilicity and potential for enhancing membrane permeability in drug candidates. This attribute aligns with current trends in drug discovery, where improving bioavailability and target engagement are critical challenges. As the pharmaceutical industry shifts toward more complex and targeted therapies, compounds like 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid are gaining traction for their versatility in designing peptidomimetics and small-molecule inhibitors. Recent studies have explored its utility in protease inhibitor development, a hot topic given the ongoing demand for antiviral and anticancer agents.

From a synthetic perspective, the compound's propanoic acid terminus offers a convenient handle for further functionalization, enabling chemists to tailor its properties for specific applications. This flexibility is particularly valuable in combinatorial chemistry and high-throughput screening, where rapid iteration of molecular designs is essential. Moreover, the growing interest in green chemistry has spurred investigations into more sustainable methods for producing such intermediates, with a focus on reducing waste and optimizing reaction conditions. These efforts resonate with broader industry goals of minimizing environmental impact while maintaining efficiency.

In the context of peptide therapeutics, a sector experiencing exponential growth, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid serves as a critical building block. Its compatibility with Fmoc-based SPPS protocols ensures high yields and purity, addressing common pain points in large-scale peptide manufacturing. The rise of personalized medicine and biologics has further amplified the demand for reliable and scalable synthetic tools, positioning this compound as a valuable asset in the toolkit of medicinal chemists.

Beyond its immediate applications, the compound's structural features have sparked curiosity in computational chemistry and molecular modeling. Researchers are leveraging advanced algorithms to predict its interactions with biological targets, a practice that aligns with the increasing integration of AI-driven drug discovery. This intersection of experimental and in silico approaches exemplifies the compound's relevance in cutting-edge research paradigms. Additionally, its potential role in bioconjugation strategies—such as antibody-drug conjugates (ADCs)—highlights its utility in next-generation therapeutics.

Quality control and analytical characterization of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid are equally critical, given the stringent regulatory requirements in pharmaceutical development. Techniques like HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to ensure batch-to-batch consistency. These practices underscore the compound's importance in maintaining high standards in drug manufacturing, a topic of perennial interest to regulatory bodies and quality assurance professionals.

In summary, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid (CAS No. 2171729-51-2) represents a multifaceted tool in modern chemistry and drug development. Its applications span peptide synthesis, drug design, and bioconjugation, reflecting the compound's adaptability to diverse research needs. As the scientific community continues to explore its potential, this molecule is poised to remain at the forefront of innovation in medicinal chemistry and beyond.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.